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Compound of Interest

Compound Name:

4-Bromo-N,N-

dimethylcyclohexanamine

hydrobromide

CAS No.: 1624260-78-1

Cat. No.: B581053

Get Quote

Introduction
(4-Bromo-cyclohexyl)-dimethyl-amine hydrobromide is a tertiary amine salt with potential

applications in pharmaceutical research and as a building block in organic synthesis. Its

structure, featuring a brominated cyclohexane ring and a dimethylamino group, presents a

unique combination of functionalities that can be elucidated through various spectroscopic

techniques. This guide provides an in-depth analysis of the predicted spectral data for this

compound, offering a foundational understanding for researchers and drug development

professionals. While experimental data for this specific salt is not readily available in public

databases, this guide leverages established principles of spectroscopy and data from

analogous compounds to provide a robust predictive analysis.

The molecular structure of (4-Bromo-cyclohexyl)-dimethyl-amine hydrobromide consists of a

cyclohexane ring substituted with a bromine atom and a dimethylammonium group. The

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b581053#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b581053?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


hydrobromide salt form implies the protonation of the tertiary amine. This protonation

significantly influences the spectral characteristics of the molecule.

Predicted ¹H NMR Spectral Data
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining

the structure of organic molecules by analyzing the chemical environment of hydrogen atoms.

The predicted ¹H NMR spectrum of (4-Bromo-cyclohexyl)-dimethyl-amine hydrobromide in a

suitable deuterated solvent (e.g., D₂O or DMSO-d₆) would exhibit distinct signals

corresponding to the different protons in the molecule.

Experimental Protocol: ¹H NMR Spectroscopy

Sample Preparation: Dissolve 5-10 mg of (4-Bromo-cyclohexyl)-dimethyl-amine

hydrobromide in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

Acquisition Parameters:

Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

Use a relaxation delay of at least 5 seconds to ensure quantitative integration, if required.

Data Processing: Process the raw data using appropriate software, including Fourier

transformation, phase correction, and baseline correction.

Predicted ¹H NMR Chemical Shifts and Splitting Patterns
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Proton Assignment
Predicted Chemical

Shift (ppm)
Predicted Multiplicity

Rationale for

Prediction

N-H⁺ 9.0 - 10.0 Broad singlet

The proton on the

positively charged

nitrogen is expected

to be significantly

deshielded and will

likely appear as a

broad signal due to

quadrupolar relaxation

and exchange.[1]

CH-Br 3.8 - 4.2 Multiplet

The proton on the

carbon bearing the

bromine atom is

deshielded by the

electronegative

bromine. Its

multiplicity will depend

on the

stereochemistry

(axial/equatorial) and

coupling to adjacent

protons.

CH-N 3.2 - 3.6 Multiplet

The proton on the

carbon attached to the

nitrogen is deshielded

due to the inductive

effect of the positively

charged nitrogen. Its

multiplicity will be

complex due to

coupling with

neighboring

cyclohexane protons.
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N-(CH₃)₂ 2.8 - 3.1 Singlet

The six protons of the

two methyl groups are

equivalent and will

appear as a singlet.

They are deshielded

by the adjacent

positively charged

nitrogen atom.[2]

Cyclohexane CH₂ 1.5 - 2.5 Multiplets

The remaining

methylene protons of

the cyclohexane ring

will appear as a series

of overlapping

multiplets in the

aliphatic region.

Causality Behind Predictions: The predicted chemical shifts are based on the analysis of similar

structures. For instance, in N-methylcyclohexylamine, the N-methyl protons appear around

2.42 ppm.[2] The presence of the electron-withdrawing bromine and the positive charge on the

nitrogen in our target molecule will lead to a general downfield shift for all protons compared to

a neutral, non-brominated analogue. The broadness of the N-H⁺ signal is a characteristic

feature of amine salts.[2][3]

Diagram: ¹H NMR Assignment Workflow

Caption: Workflow for ¹H NMR spectral assignment.

Predicted ¹³C NMR Spectral Data
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about

the carbon skeleton of a molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
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Instrumentation: A 100 MHz or higher ¹³C NMR spectrometer.

Acquisition Parameters:

Employ proton decoupling to simplify the spectrum to single lines for each unique carbon.

Set a spectral width appropriate for carbon signals (e.g., 0-220 ppm).

Data Processing: Standard Fourier transformation and processing will be applied.

Predicted ¹³C NMR Chemical Shifts

Carbon Assignment
Predicted Chemical Shift

(ppm)
Rationale for Prediction

C-Br 50 - 60

The carbon atom bonded to

the electronegative bromine

atom will be deshielded.

C-N 60 - 70

The carbon atom attached to

the positively charged nitrogen

will experience a significant

downfield shift due to the

strong inductive effect. In N-

methylcyclohexylamine, this

carbon appears significantly

downfield from other ring

carbons.[2]

N-(CH₃)₂ 40 - 50

The methyl carbons are

attached to the nitrogen and

will be deshielded.

Cyclohexane CH₂ 20 - 40

The remaining methylene

carbons of the cyclohexane

ring will appear in the typical

aliphatic region.
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Causality Behind Predictions: The chemical shifts are estimated based on the known effects of

substituents on cyclohexane rings and the deshielding effect of a protonated amino group.

Carbons directly attached to the bromine and nitrogen atoms are expected to be the most

downfield in the aliphatic region.[1]

Predicted Infrared (IR) Spectral Data
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with

dry potassium bromide and pressing it into a thin disk.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Vibrational Mode Intensity
Rationale for

Prediction

2700 - 3000 N-H⁺ stretch Broad, Strong

This broad and

intense absorption is a

hallmark of a tertiary

amine salt and is due

to the stretching of the

N-H⁺ bond.[4][5][6]

2850 - 2960 C-H stretch (aliphatic) Strong

These absorptions are

due to the C-H

stretching vibrations of

the cyclohexane and

methyl groups.[7]

1450 - 1470 C-H bend Medium

Characteristic bending

vibrations for CH₂ and

CH₃ groups.

1000 - 1250 C-N stretch Medium
Stretching vibrations

of the C-N bond.

500 - 700 C-Br stretch Medium to Strong

The C-Br stretching

vibration typically

appears in this region.

Causality Behind Predictions: The most characteristic feature will be the broad N-H⁺ stretching

band, which distinguishes the salt from its free base form.[6] Tertiary amine salts show this

band at lower frequencies compared to primary and secondary amine salts.[5] The other

predicted absorptions are standard for aliphatic amines and alkyl halides.

Diagram: Key IR Absorptions
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Caption: Predicted key regions in the IR spectrum.

Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, which helps in determining the molecular weight and elemental composition.

Experimental Protocol: Mass Spectrometry

Sample Introduction: Use a suitable ionization technique such as Electrospray Ionization

(ESI) for the hydrobromide salt.

Instrumentation: A high-resolution mass spectrometer (e.g., TOF or Orbitrap).

Analysis Mode: Operate in positive ion mode to detect the cationic species.

Predicted Mass Spectrum Peaks
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m/z Value Assignment Rationale for Prediction

206.06/208.06 [M]⁺ (free base)

The molecular ion of the free

base, (4-Bromo-cyclohexyl)-

dimethyl-amine, would be

observed. The characteristic

isotopic pattern of bromine

(¹⁹Br and ⁸¹Br in approximately

1:1 ratio) will result in two

peaks separated by 2 m/z

units.[8]

M+H⁺ [M+H]⁺

The protonated molecule of

the free base, which is the

cation of the salt. This would

appear at m/z 207.07 and

209.07.

Various fragments Fragmentation Products

Alpha-cleavage next to the

nitrogen is a common

fragmentation pathway for

amines, leading to the loss of

alkyl radicals.[3]

Causality Behind Predictions: In ESI-MS, the hydrobromide salt will dissociate, and the

protonated amine [M+H]⁺ will be detected. The molecular weight of the free base is 206.12

g/mol .[8] The presence of a single nitrogen atom dictates that the molecular ion of the free

base will have an even mass ("Nitrogen Rule").[3] The isotopic signature of bromine is a key

identifier.

Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the spectral data

for (4-Bromo-cyclohexyl)-dimethyl-amine hydrobromide. The interpretations are grounded in

fundamental spectroscopic principles and data from analogous compounds. This information

serves as a valuable resource for the identification and characterization of this compound in a
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research and development setting. Experimental verification of these predictions is highly

recommended for definitive structural confirmation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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